2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN6OS and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A series of derivatives involving the core structure of this compound have been synthesized through various chemical reactions. The synthesis process often involves the condensation of triazole-thiol with chloroacetamides in the presence of potassium carbonate, leading to compounds with potential antimicrobial activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). These compounds have been structurally characterized using various spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, confirming the successful synthesis and providing insights into their molecular structures.
Biological Activities
The synthesized derivatives have been screened for a wide range of biological activities:
Antimicrobial Activity
The compounds have demonstrated significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting their potential as antimicrobial agents. This reflects the broad spectrum of pharmaceutical activities associated with the 1,2,4-triazole ring system, which includes anti-inflammatory, analgesic, and antiviral activities among others (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antioxidant and Antitumor Activities
Some derivatives have been evaluated for their antioxidant and antitumor activities, indicating their potential in treating various diseases and pathological conditions. These activities are part of ongoing research to minimize the toxicity of drugs while enhancing their effectiveness (El-Moneim, El‐Deen, & El-Fattah, 2011).
Anti-inflammatory and Anti-exudative Activities
Derivatives containing the triazole-thiol moiety have also been explored for their anti-inflammatory and anti-exudative properties, with some compounds showing promising results compared to reference drugs in experimental models (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha-synuclein (α-syn), a protein that plays a significant role in neurodegenerative diseases .
Mode of Action
It has been suggested that similar compounds can inhibit the aggregation of α-syn, thereby preventing the formation of proteinaceous accumulations that lead to neurotoxicity and neurodegeneration .
Biochemical Pathways
Compounds that inhibit α-syn aggregation can potentially affect the pathways related to protein folding, aggregation, and clearance, thereby influencing the pathogenesis of neurodegenerative diseases .
Result of Action
Similar compounds have been shown to prevent neurodegeneration induced by neurotoxins, suggesting potential neuroprotective effects .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-10-5-1-2-6-11(10)19-13(23)9-24-15-21-20-14(22(15)17)12-7-3-4-8-18-12/h1-8H,9,17H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNKYHBUUDTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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